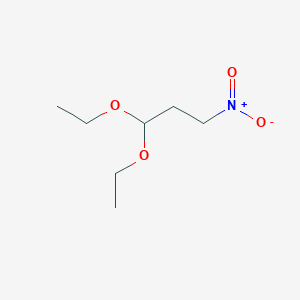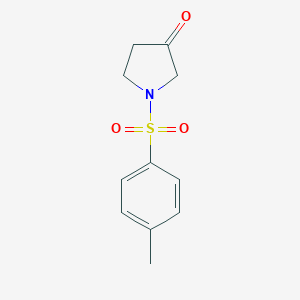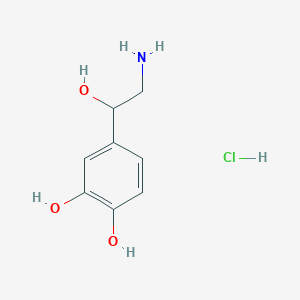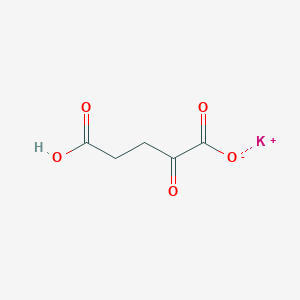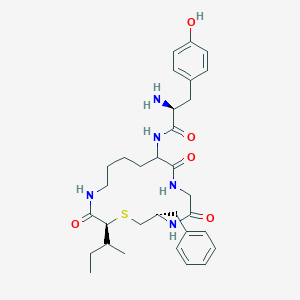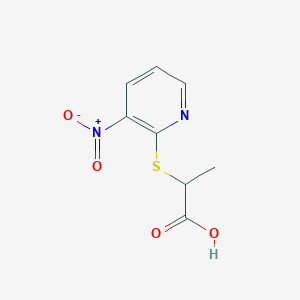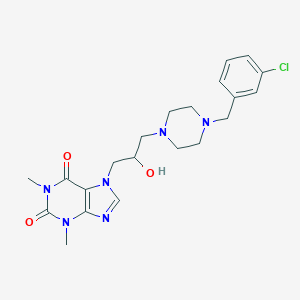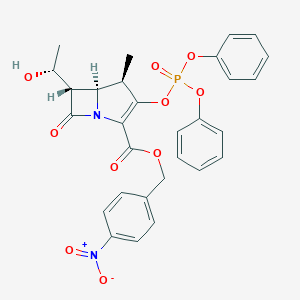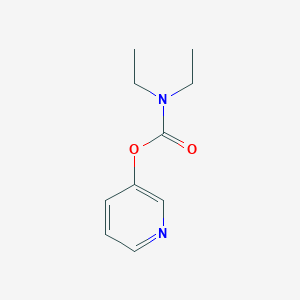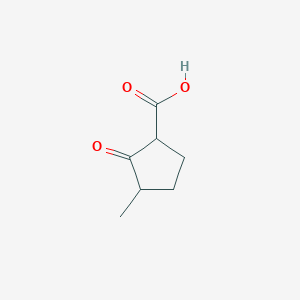
3-Methyl-2-oxocyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-oxocyclopentane-1-carboxylic acid (MOCPCA) is a cyclic keto acid that has shown potential for use in scientific research. It is a derivative of the amino acid proline and has been synthesized using various methods. MOCPCA has been studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-oxocyclopentane-1-carboxylic acid is not fully understood. It is thought to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 3-Methyl-2-oxocyclopentane-1-carboxylic acid has also been shown to inhibit the aggregation of amyloid beta peptides by binding to them and preventing their interaction with other peptides.
Biochemische Und Physiologische Effekte
3-Methyl-2-oxocyclopentane-1-carboxylic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease. 3-Methyl-2-oxocyclopentane-1-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, more research is needed to fully understand the biochemical and physiological effects of 3-Methyl-2-oxocyclopentane-1-carboxylic acid.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methyl-2-oxocyclopentane-1-carboxylic acid in laboratory experiments is its potential for use in the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic effects, and it has also been studied for its potential use in the treatment of neurodegenerative diseases and cancer. However, one limitation of using 3-Methyl-2-oxocyclopentane-1-carboxylic acid in laboratory experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
Future research on 3-Methyl-2-oxocyclopentane-1-carboxylic acid should focus on its potential use in the treatment of various diseases. More research is needed to fully understand the mechanism of action of 3-Methyl-2-oxocyclopentane-1-carboxylic acid and its biochemical and physiological effects. Future research should also focus on improving the synthesis method of 3-Methyl-2-oxocyclopentane-1-carboxylic acid to increase its solubility in water.
Synthesemethoden
3-Methyl-2-oxocyclopentane-1-carboxylic acid can be synthesized using various methods. One of the most common methods is the reaction of proline with acetic anhydride and acetic acid. This reaction produces 3-Methyl-2-oxocyclopentane-1-carboxylic acid as a white solid. Other methods include the reaction of proline with acetyl chloride and the reaction of proline with acetic anhydride and pyridine. The purity of the synthesized 3-Methyl-2-oxocyclopentane-1-carboxylic acid can be determined using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-oxocyclopentane-1-carboxylic acid has been studied for its potential use in scientific research. It has been shown to have anti-inflammatory and analgesic effects in animal models. 3-Methyl-2-oxocyclopentane-1-carboxylic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease. 3-Methyl-2-oxocyclopentane-1-carboxylic acid has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
CAS-Nummer |
100958-78-9 |
|---|---|
Produktname |
3-Methyl-2-oxocyclopentane-1-carboxylic acid |
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
3-methyl-2-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-4-2-3-5(6(4)8)7(9)10/h4-5H,2-3H2,1H3,(H,9,10) |
InChI-Schlüssel |
DPBQIRNFTKVJPK-UHFFFAOYSA-N |
SMILES |
CC1CCC(C1=O)C(=O)O |
Kanonische SMILES |
CC1CCC(C1=O)C(=O)O |
Synonyme |
Cyclopentanecarboxylic acid, 3-methyl-2-oxo- (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



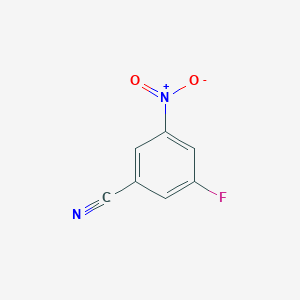
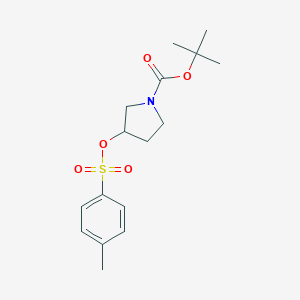
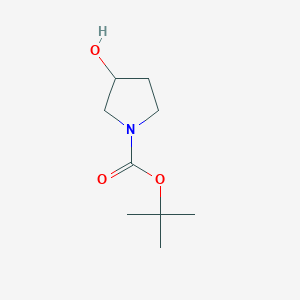
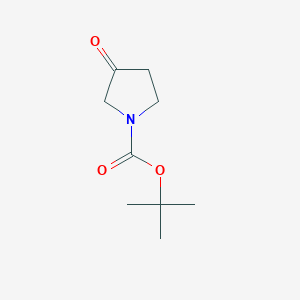
![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)
